1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-
Description
The compound 1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)- is a structurally complex pyrrolidine derivative. Key features include:
- Core structure: A pyrrolidine ring (five-membered nitrogen-containing heterocycle) with stereochemistry (3R,4S).
- Substituents:
- Position 3: A branched acetyl group containing a tert-butoxycarbonyl (Boc)-protected amine and a 5-[(4-methylphenyl)sulfonyl]pyrrolo[2,3-b]pyrazin-2-yl moiety.
- Position 4: An ethyl group.
- Carboxylic acid: Esterified as a phenylmethyl (benzyl) ester.
This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, given the sulfonamide and heteroaromatic motifs .
Properties
CAS No. |
1428243-27-9 |
|---|---|
Molecular Formula |
C34H39N5O7S |
Molecular Weight |
661.8 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-ethyl-4-[2-[[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H39N5O7S/c1-6-25-19-37(32(41)45-22-24-10-8-7-9-11-24)20-27(25)29(40)21-38(33(42)46-34(3,4)5)30-18-35-31-28(36-30)16-17-39(31)47(43,44)26-14-12-23(2)13-15-26/h7-18,25,27H,6,19-22H2,1-5H3/t25-,27+/m1/s1 |
InChI Key |
BFRDSFZFZQJXHN-VPUSJEBWSA-N |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C(=O)CN(C2=CN=C3C(=N2)C=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)OC(C)(C)C)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CCC1CN(CC1C(=O)CN(C2=CN=C3C(=N2)C=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)OC(C)(C)C)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of Pyrrolidinecarboxylic Acid Derivatives
Stereoselective synthesis of the pyrrolidinecarboxylic acid core is often achieved through:
- 1,4-Addition of aryl cuprates or boronic esters to enantiopure enones, followed by reduction and deprotection steps to yield the desired stereochemistry.
- Use of chiral auxiliaries or catalysts to control the configuration at the 3- and 4-positions.
Construction of the Pyrrolo[2,3-b]pyrazine Moiety
The 5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl fragment is typically synthesized via:
- Cyclization of appropriately substituted amino pyrazines with sulfonylated pyrrole derivatives.
- Installation of the tosyl (4-methylphenylsulfonyl) group prior to or after cyclization, depending on the stability of intermediates.
Protection and Coupling Strategies
- The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically after the formation of the amine functionality.
- Benzyl ester protection of carboxylic acids is achieved by esterification with benzyl alcohol under acidic or coupling conditions.
- Amide bond formation between the pyrrolidinecarboxylic acid and the pyrrolo[2,3-b]pyrazine fragment is accomplished using standard peptide coupling reagents (e.g., EDCI, HATU, or DCC).
Recent patent literature highlights several improvements:
- Use of enzymatic chiral resolution (e.g., lipase-mediated) to avoid the need for chiral HPLC, though this can lower overall yields and increase cost.
- Direct coupling strategies to minimize racemization and byproduct formation.
- Industrial-scale adaptations favor milder conditions, higher atom economy, and reduced environmental impact, such as using ethanol as a solvent and avoiding hazardous reagents.
- The most challenging aspect is maintaining stereochemical purity during multi-step transformations, particularly during amide coupling and deprotection.
- Tosylation and Boc protection are robust and widely used, but their removal requires careful control to avoid side reactions.
- Industrial methods increasingly favor greener solvents and milder conditions to enhance safety, scalability, and environmental compliance.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)- has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a biological context, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences between the target compound and analogous pyrrolidine derivatives:
Biological Activity
1-Pyrrolidinecarboxylic acid derivatives, particularly the compound 1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)- , have garnered attention in pharmacological research due to their diverse biological activities. This article aims to consolidate findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a pyrrolidine ring and various functional groups that contribute to its biological activity. Its molecular formula is , and it possesses a chiral configuration that influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biochemical pathways, leading to significant pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular signaling processes.
Biological Activities
Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of pyrrolidine derivatives against various pathogens .
- Anticancer Properties : Compounds similar to 1-Pyrrolidinecarboxylic acid have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
- Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related pyrrolidine compounds:
-
Anticancer Activity :
- A study reported that a pyrrolidine derivative demonstrated significant cytotoxic effects on breast cancer cells, with an IC50 value indicating potent activity .
- Another investigation focused on a pyrrolidine-containing compound that acted as a CXCR4 antagonist, showing efficacy in reducing cancer cell metastasis in vivo .
- Antimicrobial Studies :
- Enzyme Inhibition :
Data Summary
The following table summarizes key findings related to the biological activities of 1-Pyrrolidinecarboxylic acid derivatives:
Q & A
Q. What are the key steps in synthesizing this compound, and how are stereochemical outcomes controlled?
The synthesis involves multi-step reactions, including:
- Acylation : Coupling the pyrrolidinecarboxylic acid core with activated acetyl intermediates under controlled pH (6.5–7.5) to avoid racemization .
- Deprotection : Selective removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane, preserving the phenylmethyl ester .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) ensure the (3R,4S) configuration. X-ray crystallography validates stereochemistry post-synthesis .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR confirm substituent positions and coupling constants (e.g., J-values for axial/equatorial protons in pyrrolidine) .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1680–1720 cm for the ester and carbamate groups) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±2 ppm accuracy) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for rate-limiting steps (e.g., nucleophilic acyl substitution). Solvent effects are modeled using COSMO-RS to select optimal polar aprotic solvents (e.g., DMF vs. THF) .
- Reaction Path Screening : Automated workflows (e.g., ICReDD’s platform) integrate computational and experimental data to minimize trial-and-error. For example, temperature gradients (0–25°C) and catalyst loadings (5–20 mol%) are tested in silico first .
Q. How do conflicting spectroscopic data (e.g., NOE vs. X-ray) resolve stereochemical ambiguities?
- NOE Analysis : Nuclear Overhauser Effect correlations identify spatial proximity of substituents (e.g., ethyl and phenylmethyl groups).
- X-ray Crystallography : Provides definitive 3D atomic coordinates. For instance, a 0.5 Å resolution structure confirmed the (3R,4S) configuration despite ambiguous NOE signals in a crowded region .
- Dynamic NMR : Variable-temperature H NMR detects conformational flexibility (e.g., ring puckering in pyrrolidine) that may distort NOE data .
Q. What strategies enhance bioactivity in kinase inhibition assays?
-
Structure-Activity Relationship (SAR) : Modifying the 5-[(4-methylphenyl)sulfonyl] group improves ATP-binding pocket affinity. For example:
Substituent IC (nM) Selectivity (vs. Kinase X) -SO-Ph(4-Me) 12 ± 3 50-fold -SO-Ph(4-Cl) 45 ± 7 10-fold -
Prodrug Design : Replacing the phenylmethyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) increases cellular permeability .
Q. How are stability challenges addressed under physiological conditions?
- pH-Dependent Degradation : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites (e.g., the acetyl group). Buffers (pH 4–7.4) simulate gastric and plasma environments .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products. Opaque storage vials and antioxidants (e.g., BHT) mitigate decomposition .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?
- Catalyst-Ligand Mismatch : Pd-catalyzed couplings may favor undesired intermediates if ligand bite angles are suboptimal (e.g., BINAP vs. Josiphos ligands).
- Kinetic vs. Thermodynamic Control : Low-temperature reactions (<−20°C) trap kinetic products (70% ee), while prolonged heating (60°C, 24h) shifts equilibrium toward thermodynamic products (95% ee) .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., carboxylic acid derivatives) that contribute to in vivo activity but are absent in vitro .
- Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>95% for this compound), reducing free drug concentration in vivo despite high in vitro potency .
Methodological Recommendations
- Stereochemical Validation : Always cross-validate NMR, X-ray, and computational data to avoid misassignment .
- Reaction Optimization : Use hybrid computational-experimental platforms (e.g., ICReDD) to reduce development time by 40–60% .
- Bioactivity Testing : Include orthogonal assays (e.g., SPR for binding kinetics) alongside IC measurements to capture mechanistic nuances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
